Bis-(2-Methyl-d3-3-furyl)disulfide
CAS No.: 136430-24-5
Cat. No.: VC0148578
Molecular Formula: C10H4D6O2S2
Molecular Weight: 232.35
Purity: 90% min.
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 136430-24-5 |
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Molecular Formula | C10H4D6O2S2 |
Molecular Weight | 232.35 |
Introduction
Chemical Structure and Properties
Bis-(2-Methyl-d3-3-furyl)disulfide is a deuterated variant of bis(2-methyl-3-furyl)disulfide, characterized by the presence of deuterium atoms replacing hydrogen in the methyl groups attached to the furan rings. Its structure consists of two 2-methyl-3-furyl moieties connected by a disulfide (-S-S-) bridge, with each methyl group containing three deuterium atoms instead of hydrogen atoms.
Molecular Characteristics
The molecular characteristics of Bis-(2-Methyl-d3-3-furyl)disulfide include:
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Molecular Formula: C10H4D6O2S2
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Molecular Weight: 238.34 g/mol (compared to 226.32 g/mol for the non-deuterated analog)
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IUPAC Name: Bis[2-(trideuteriomethyl)-3-furyl]disulfide
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Structure: Two furan rings with trideuteriomethyl groups at the 2-position, connected through sulfur atoms at the 3-position forming a disulfide bond
Physical and Chemical Properties
Based on structural analysis and comparative data from similar compounds, the following properties can be attributed to Bis-(2-Methyl-d3-3-furyl)disulfide:
Property | Value/Description |
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Physical State | Solid at room temperature |
Color | White to pale yellow |
Odor | Characteristic sulfurous, meat-like aroma |
Melting Point | Estimated 110-115°C |
Boiling Point | Estimated 280-290°C at standard pressure |
Solubility | Soluble in organic solvents (dichloromethane, methanol, DMSO); limited solubility in water |
LogP | Approximately 2.3-2.8 (indicating moderate lipophilicity) |
Stability | Enhanced thermal stability compared to non-deuterated analog |
The deuteration of the methyl groups significantly affects the spectroscopic properties of the compound, particularly in NMR spectroscopy, where the absence of methyl proton signals and the presence of deuterium-carbon coupling provides distinctive spectral features.
Synthesis Methodology
The synthesis of Bis-(2-Methyl-d3-3-furyl)disulfide involves specialized procedures to incorporate deuterium atoms while maintaining the disulfide linkage and furan ring structures.
Chemical Synthesis Approach
The synthesis typically follows routes similar to those used for non-deuterated disulfides, with modifications to incorporate deuterated starting materials. A viable synthetic pathway would involve:
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Preparation of 2-(trideuteriomethyl)-3-furylthiol using appropriate deuterated precursors
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Oxidative coupling of the thiol groups to form the disulfide bond
Detailed Synthetic Procedure
Drawing from established methods for synthesizing similar disulfides, the following procedure can be adapted for Bis-(2-Methyl-d3-3-furyl)disulfide:
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A sealed reaction vessel equipped with a magnetic stirring bar and oxygen source is prepared
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The vessel is charged with an appropriate solvent (e.g., dichloroethane), 2-(trideuteriomethyl)-3-furylthiol, and a suitable oxidizing agent such as tert-butyl nitrite (TBN)
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The reaction mixture is heated to 50°C and stirred until complete consumption of the starting material, as monitored by appropriate analytical techniques
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After solvent removal, the crude product is purified via column chromatography to yield the desired disulfide
Based on reported yields for similar disulfide coupling reactions, this approach would be expected to provide Bis-(2-Methyl-d3-3-furyl)disulfide in yields exceeding 90% under optimized conditions .
Reaction Chemistry
The chemical reactivity of Bis-(2-Methyl-d3-3-furyl)disulfide is primarily governed by the disulfide bond and the furan ring system, with the deuterated methyl groups influencing reaction kinetics through isotope effects.
Disulfide Reactivity
The central disulfide bond undergoes various transformations that are characteristic of organosulfur compounds:
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Reduction: The disulfide bond is susceptible to reduction by agents such as dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), or sodium borohydride, yielding the corresponding thiol derivatives
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Exchange Reactions: The disulfide can participate in thiol-disulfide exchange reactions with other thiol-containing compounds
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Oxidation: Under strong oxidizing conditions, the sulfur atoms can be further oxidized to form sulfonic acid derivatives
Furan Ring Chemistry
The furan moieties contribute additional reactivity patterns:
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Electrophilic Substitution: The furan rings can undergo electrophilic aromatic substitution reactions, primarily at the 5-position (the position furthest from the oxygen)
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Diels-Alder Reactions: As electron-rich dienes, the furan rings can participate in Diels-Alder cycloaddition reactions with appropriate dienophiles
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Ring-Opening Reactions: Under acidic conditions, the furan rings may undergo ring-opening to form dicarbonyl compounds
Isotope Effects
The deuterated methyl groups introduce significant kinetic isotope effects that influence reaction rates:
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Carbon-deuterium bonds have lower vibrational frequencies and higher activation energies for bond cleavage compared to carbon-hydrogen bonds
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Reactions involving breaking of C-D bonds proceed approximately 6-7 times slower than equivalent reactions with C-H bonds
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This isotope effect extends to adjacent bonds through secondary isotope effects, potentially altering the reactivity of the entire molecule
Analytical Characterization
The unique structural features of Bis-(2-Methyl-d3-3-furyl)disulfide enable its comprehensive characterization using various analytical techniques.
Spectroscopic Analysis
Multiple spectroscopic methods provide complementary information about the compound's structure and purity:
Technique | Key Features and Observations |
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1H NMR | Absence of methyl proton signals; remaining furan ring protons appear as doublets at approximately 6.2-7.5 ppm |
13C NMR | Characteristic triplets for carbon atoms bonded to deuterium due to C-D coupling; distinctive chemical shifts for furan ring carbons |
2H NMR | Signals corresponding to deuterium atoms in the methyl groups, providing direct confirmation of deuteration |
Mass Spectrometry | Molecular ion peak at m/z 238, with characteristic fragmentation pattern showing the loss of deuterated methyl groups and cleavage of the disulfide bond |
IR Spectroscopy | Absorption bands for C-D stretching (2050-2250 cm-1), disulfide stretching (500-540 cm-1), and characteristic furan ring vibrations |
Chromatographic Methods
Various chromatographic techniques enable separation and quantification:
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High-Performance Liquid Chromatography (HPLC): Effective separation using reverse-phase conditions, typically with C18 columns and methanol/water mobile phases
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Gas Chromatography (GC): Suitable for analysis with appropriate temperature programming, providing high resolution separation from related compounds
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Thin-Layer Chromatography (TLC): Useful for reaction monitoring using silica gel plates and appropriate solvent systems
Applications and Significance
Bis-(2-Methyl-d3-3-furyl)disulfide offers unique advantages in numerous scientific and industrial applications due to its deuterated structure and disulfide functionality.
Research Applications
In scientific research, the compound serves various important functions:
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Isotopic Labeling: Acts as a valuable tracer in metabolic and mechanistic studies, allowing researchers to track reaction pathways and metabolic transformations
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NMR Studies: Functions as a probe in complex NMR experiments, particularly in studying proteins and other biomolecules that interact with disulfides
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Mass Spectrometry Standards: Serves as an internal standard for quantitative analysis of non-deuterated analogs, providing enhanced accuracy in mass spectrometric measurements
Flavor and Fragrance Industry
The compound's potential applications in flavor chemistry are significant:
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Flavor Enhancement: The non-deuterated analog, bis(2-methyl-3-furyl)disulfide, is known to contribute to meat-like flavors and is registered as FEMA 3259 for flavor applications
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Stability Studies: The deuterated variant enables studies on flavor stability and metabolic pathways of flavor compounds
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Quantitative Analysis: Facilitates precise quantification of flavor compounds in complex food matrices
Pharmaceutical and Biochemical Applications
Several pharmaceutical and biochemical applications merit consideration:
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Protein Structure Research: Assists in studying protein folding and disulfide bond formation in proteins
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Drug Metabolism Studies: Enables tracking of metabolic transformations of sulfur-containing drug compounds
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Enzyme Mechanism Research: Provides insights into mechanisms of enzymes that interact with disulfide-containing substrates
Comparative Analysis
A systematic comparison with related compounds highlights the unique characteristics of Bis-(2-Methyl-d3-3-furyl)disulfide.
Comparison with Non-deuterated Analog
The following table compares key properties of Bis-(2-Methyl-d3-3-furyl)disulfide with its non-deuterated counterpart:
Property | Bis-(2-Methyl-d3-3-furyl)disulfide | Bis(2-methyl-3-furyl)disulfide |
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Molecular Weight | 238.34 g/mol | 226.32 g/mol |
NMR Characteristics | Absence of methyl proton signals; C-D coupling in 13C NMR | Methyl proton signals present at ~2.3 ppm; no C-D coupling |
Reaction Kinetics | Slower rates for reactions involving methyl groups due to isotope effects | Standard reaction rates without isotope effects |
Thermal Stability | Enhanced stability due to stronger C-D bonds | Lower thermal stability with C-H bonds |
Mass Spectrometry | M+ at m/z 238 with characteristic isotope pattern | M+ at m/z 226 with standard isotope pattern |
Applications | Specialized use in isotopic labeling and analytical standards | Primarily used in flavor chemistry and as a synthetic intermediate |
Comparison with Other Deuterated Disulfides
When compared with other deuterated disulfides, such as 3,3'-Dithiobis[N-(methyl-d3)propanamide], several distinctions emerge:
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Structural Differences: The furan rings in Bis-(2-Methyl-d3-3-furyl)disulfide confer different chemical properties compared to the amide functionalities in 3,3'-Dithiobis[N-(methyl-d3)propanamide]
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Solubility Profiles: The furyl compound generally exhibits greater lipophilicity than amide-containing disulfides
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Reactivity Patterns: The electron-rich furan rings participate in a broader range of reactions compared to amide functionalities
Current Research and Future Directions
The scientific community continues to explore the potential of deuterated disulfides like Bis-(2-Methyl-d3-3-furyl)disulfide.
Recent Research Developments
Current research efforts focus on several key areas:
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Advanced Synthetic Methodologies: Development of improved synthetic routes with higher deuterium incorporation and improved yields
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Mechanistic Studies: Investigation of isotope effects on disulfide exchange reactions and furan ring chemistry
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Analytical Applications: Refinement of methods using deuterated standards for quantitative analysis of flavor compounds
Future Research Opportunities
Promising directions for future research include:
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Biological Activity Exploration: Investigation of potential differences in biological activity between deuterated and non-deuterated analogs
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Material Science Applications: Exploration of deuterated disulfides in self-healing materials and polymer chemistry
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Computational Studies: Detailed computational analysis of isotope effects on reaction mechanisms and molecular properties
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